Pyridine Sulfinate vs. Pyridine Boronic Acid: Cross-Coupling Yield and Substrate Scope Advantage
The Willis 2017 study directly demonstrates that replacing pyridine-2-boronates with pyridine-2-sulfinates enables a cross-coupling process of 'unrivalled scope' for 2-substituted pyridines—a class where Suzuki–Miyaura coupling frequently fails due to boronate protodeboronation [1]. While the study primarily evaluated unsubstituted pyridine-2-sulfinate (product 2b, 99% yield with 4-bromotoluene), it explicitly notes that chloro-substituted pyridine-2-sulfinates (compound 2l) perform comparably, yielding coupled products in 'high yields' across both aryl bromide and aryl chloride electrophiles. For context, the corresponding 2-pyridylboronic acid coupling under optimized Suzuki conditions typically achieves <20% conversion due to competitive protodeboronation [1]. This represents a yield differential of approximately >5-fold for the 2-pyridyl scaffold class.
| Evidence Dimension | Cross-coupling yield (2-pyridyl scaffold with 4-bromotoluene) |
|---|---|
| Target Compound Data | Class-representative pyridine-2-sulfinate: 99% isolated yield (product 2b); chloro-substituted variant (2l): high yields reported [1] |
| Comparator Or Baseline | 2-Pyridylboronic acid: typically <20% conversion due to protodeboronation; coupling fails or is unreliable [1] |
| Quantified Difference | >5-fold yield advantage for sulfinate class over boronate class on 2-pyridyl substrate |
| Conditions | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h; sulfinate (2.0 equiv.), aryl halide (1.0 equiv.) [1] |
Why This Matters
For procurement of 2-pyridyl building blocks, sulfinate reagents offer synthetic viability where the boron-based alternative is ineffective, reducing downstream project risk and eliminating the need to source problematic 2-pyridylboronic acid derivatives.
- [1] Markovic, T.; Rocke, B. N.; Blakemore, D. C.; Mascitti, V.; Willis, M. C. Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides. Chem. Sci. 2017, 8, 4437–4442. DOI: 10.1039/C7SC00675F. View Source
